molecular formula C12H11NO3 B6146239 methyl 6-methoxyquinoline-4-carboxylate CAS No. 19834-77-6

methyl 6-methoxyquinoline-4-carboxylate

Cat. No.: B6146239
CAS No.: 19834-77-6
M. Wt: 217.2
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Description

Methyl 6-methoxyquinoline-4-carboxylate is a quinoline derivative featuring a methoxy group at position 6 and a methyl ester at position 3. This compound is synthesized via demethylation reactions using reagents like BBr₃ in dichloromethane under controlled conditions, achieving high yields (e.g., 82% in one protocol) . Its structural framework makes it a versatile intermediate in medicinal chemistry, particularly for developing inhibitors and imaging agents.

Properties

CAS No.

19834-77-6

Molecular Formula

C12H11NO3

Molecular Weight

217.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methoxyquinoline-4-carboxylate typically involves the reaction of 6-methoxyquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxyquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 6-methoxyquinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-methoxyquinoline-4-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Key structural analogs differ in substituent positions and functional groups, impacting physicochemical properties and reactivity:

Compound Name Substituents (Positions) Key Functional Groups Melting Point (°C) Yield (%) Key Data Sources
Methyl 6-methoxyquinoline-4-carboxylate 6-OCH₃, 4-COOCH₃ Ester, methoxy N/A 82
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate (6a) 2-Ph, 6-OCH₃, 4-COOCH₃ Ester, methoxy, aryl 165–167 98
Methyl 4-chloro-7-methoxyquinoline-6-carboxylate 4-Cl, 6-COOCH₃, 7-OCH₃ Ester, methoxy, chloro N/A N/A
Ethyl 6-methoxy-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxylate 1-CH₃, 2-oxo, 4-COOCH₂CH₃ Ester, dihydro, oxo N/A N/A
6-Methoxyquinoline-4-carboxylic acid 6-OCH₃, 4-COOH Carboxylic acid, methoxy N/A N/A

Key Observations :

  • Halogenation : Chloro substituents (e.g., 4-Cl in ) may improve electrophilic reactivity, facilitating cross-coupling reactions.
  • Dihydroquinolines: The 2-oxo-1,2-dihydro structure (e.g., ) introduces conjugation and hydrogen-bonding capacity, altering solubility and metabolic stability.
  • Ester vs.

Physicochemical Property Trends

  • Melting Points: Aryl-substituted derivatives (e.g., 6a at 165–167°C ) generally exhibit higher melting points than non-aryl analogs due to increased crystallinity.
  • Solubility : Ester derivatives (e.g., target compound) are more lipid-soluble than carboxylic acids, favoring blood-brain barrier penetration but requiring formulation adjustments for aqueous delivery.
  • Stability: Dihydroquinolines (e.g., ) may exhibit reduced oxidative stability compared to fully aromatic quinolines.

Q & A

Q. What are the primary synthetic routes for methyl 6-methoxyquinoline-4-carboxylate, and how can researchers optimize reaction conditions?

this compound is synthesized via palladium-catalyzed carbonylation. A representative method involves reacting 4-bromo-6-methoxyquinoline with carbon monoxide in methanol under inert conditions, using triethylamine (TEA) and dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) as a catalyst. Key parameters include:

  • Temperature : 120°C
  • Catalyst loading : 0.3 equiv relative to substrate
  • Reaction time : Overnight
  • Yield : 55% after silica gel column purification .

Q. Optimization strategies :

  • Varying catalyst systems (e.g., Pd(OAc)₂ with ligands).
  • Adjusting CO pressure and solvent polarity.
  • Monitoring reaction progress via TLC or LC-MS to minimize side products.

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Key techniques :

  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (observed [M+H]⁺: 218) .
  • X-ray crystallography : SHELX software refines crystal structures, analyzing bond lengths and angles to validate substituent positions .
  • ORTEP-III : Generates thermal ellipsoid plots to visualize molecular geometry and hydrogen-bonding networks .

Q. Example workflow :

Recrystallize the compound from ethanol.

Collect diffraction data using a single-crystal X-ray diffractometer.

Refine with SHELXL to resolve disorder or twinning .

Q. What biological activities are associated with this compound, and how are these evaluated?

The compound exhibits anticancer and antimicrobial activities, attributed to its methoxy and carboxylate groups. Methodological approaches include:

  • In vitro cytotoxicity assays : MTT or SRB tests against cancer cell lines (e.g., HeLa, MCF-7).
  • Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Q. Mechanistic studies :

  • DNA intercalation or topoisomerase inhibition assays.
  • Molecular docking to assess binding affinity with target proteins (e.g., thymidylate synthase).

Advanced Research Questions

Q. How do structural modifications at positions 2, 4, and 6 influence the compound’s bioactivity?

Substituent effects are critical for activity modulation. Comparative studies with analogs reveal:

CompoundSubstituentsKey ActivitySource
This compound6-OCH₃, 4-COOCH₃Anticancer, Antimicrobial
2-Hydroxy-6-methoxyquinoline-4-carboxylic acid2-OH, 6-OCH₃, 4-COOHEnhanced solubility, antioxidant potential
Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate4-Cl, 6-OCH₃, 3-COOCH₂CH₃Reduced cytotoxicity

Q. Key findings :

  • Position 2 : Hydroxyl groups improve solubility but reduce membrane permeability.
  • Position 4 : Carboxylate esters enhance bioavailability compared to free acids.
  • Position 6 : Methoxy groups stabilize π-π stacking with biological targets .

Q. How can researchers resolve contradictions in reported biological data for quinoline derivatives?

Discrepancies in activity data often arise from:

Assay variability : Differences in cell lines, incubation times, or solvent controls.

Purity issues : HPLC or NMR purity checks (≥95%) are essential to exclude impurities .

Structural confirmation : Single-crystal X-ray data to rule out regioisomers .

Case study : Conflicting antimicrobial results for this compound may stem from variations in bacterial strain susceptibility or compound aggregation.

Q. What advanced functionalization strategies enable diversification of this compound?

The compound serves as a scaffold for derivatization:

  • Carboxylate group : Hydrolysis to carboxylic acid (6M HCl, 90% yield) for amide coupling .
  • Methoxy group : Demethylation (BBr₃/CH₂Cl₂) to a hydroxyl group for further alkylation .
  • Quinoline ring : Halogenation (NBS/CH₃CN) or C-H activation for cross-coupling reactions .

Q. Applications :

  • Synthesis of fluorescent probes via Suzuki-Miyaura coupling.
  • Development of kinase inhibitors by introducing heterocyclic substituents .

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